molecular formula C7H6O2S B042013 3-(2-Thienyl)acrylic acid CAS No. 15690-25-2

3-(2-Thienyl)acrylic acid

Cat. No.: B042013
CAS No.: 15690-25-2
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ONEGZZNKSA-N
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Description

3-(2-Thienyl)acrylic acid, also known as 2-Thiopheneacrylic acid, is an organic compound with the molecular formula C7H6O2S. It features a thiophene ring attached to an acrylic acid moiety.

Scientific Research Applications

3-(2-Thienyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential to enhance the intestinal absorption of insulin in mice.

    Medicine: Research has explored its use in the synthesis of novel glycogen synthase kinase-3β inhibitors, which have potential therapeutic applications.

    Industry: It is used in the production of various polymers and materials with unique properties .

Mechanism of Action

Target of Action

The primary target of 3-(2-Thienyl)acrylic acid is the respiratory system

Mode of Action

It’s known that the compound is used as aphenylalanine derivative , which suggests it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is an essential amino acid involved in the synthesis of proteins.

Biochemical Pathways

This compound has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β is a key enzyme involved in glycogen metabolism, and its inhibition can have significant effects on cellular energy storage and utilization.

Pharmacokinetics

It’s known that the compound shows improved intestinal absorption of insulin in mice , suggesting it may have favorable bioavailability characteristics.

Result of Action

Its use as a phenylalanine derivative and its role in the synthesis of glycogen synthase kinase-3β inhibitors suggest it may have significant effects on protein synthesis and cellular energy metabolism .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability. Additionally, safety data suggests that the compound may cause skin and eye irritation and may have respiratory effects , indicating that its action and efficacy may be influenced by exposure conditions.

Safety and Hazards

3-(2-Thienyl)acrylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it’s recommended to rinse with plenty of water and seek medical attention if symptoms persist .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Thienyl)acrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its role in enhancing drug absorption make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901215
Record name NoName_302
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15690-25-2, 1124-65-8
Record name (2E)-3-(2-Thienyl)-2-propenoic acid
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Record name 2-Thiopheneacrylic acid, (E)-
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Record name 3-(2-Thienyl)acrylic acid
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Record name 3-(2-thienyl)acrylic acid
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Record name 2-Propenoic acid, 3-(2-thienyl)-, (2E)
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Record name 2-THIOPHENEACRYLIC ACID, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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